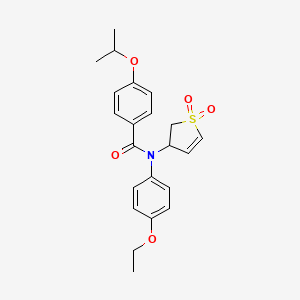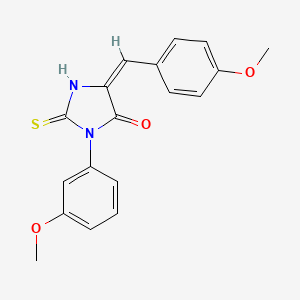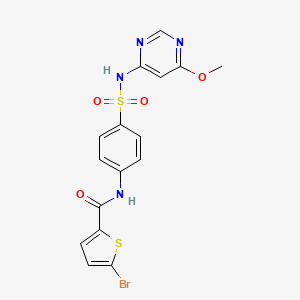
5-bromo-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)thiophene-2-carboxamide is a chemical compound with the molecular formula C16H13BrN4O4S2 and a molecular weight of 469.33. It is related to a series of alkyl sulfamide substituted pyrimidines, which were discovered during a medicinal chemistry program aiming at the identification of novel potent dual endothelin receptor antagonists .
Synthesis Analysis
The synthesis of this compound and related compounds started from the structure of bosentan . The process involved a medicinal chemistry program that led to the discovery of a novel series of alkyl sulfamide substituted pyrimidines .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring and a benzene ring . The pyrimidine and benzene rings are oriented at certain dihedral angles . The molecule also contains a sulfamide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of alkyl sulfamide substituted pyrimidines . The reaction was driven to completion by stirring the mixture overnight .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis and Biological Activity : A related compound, 5-aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides, was synthesized and tested for analgesic, anti-inflammatory, and antimicrobial activities, showcasing the potential of structurally similar compounds in diverse biological applications (Gein et al., 2019).
Efficient Synthesis Techniques : Efficient synthesis methods for related compounds, like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, have been described, highlighting the evolving synthesis techniques for similar complex molecules (Hirokawa et al., 2000).
Alternative Synthesis Routes : Research into alternative synthesis routes for similar compounds, such as N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, contributes to the development of more efficient and feasible production methods (Shahinshavali et al., 2021).
Biological and Pharmacological Research
Antimalarial Potential : Benzothiophene derivatives, which are structurally related, have been identified as potent inhibitors of Plasmodium enoyl‐acyl carrier protein reductase, indicating potential applications in antimalarial drug development (Banerjee et al., 2011).
Antiviral Research : Studies on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, structurally akin to the compound , have shown marked inhibitory activity against retrovirus replication, suggesting a potential role in antiviral therapies (Hocková et al., 2003).
Potential in Cancer Treatment : Research on compounds like (E)-4-((5-bromo-2-hydroxy-3-methoxybenzylidene)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide demonstrates the potential for developing new treatments in photodynamic therapy for cancer, showcasing the diverse therapeutic applications of structurally similar compounds (Pişkin et al., 2020).
Wirkmechanismus
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, it is related to compounds that are potent inhibitors of ET A with significant affinity for the ET B receptor . These compounds show excellent pharmacokinetic properties and high in vivo efficacy in hypertensive Dahl salt-sensitive rats .
Eigenschaften
IUPAC Name |
5-bromo-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O4S2/c1-25-15-8-14(18-9-19-15)21-27(23,24)11-4-2-10(3-5-11)20-16(22)12-6-7-13(17)26-12/h2-9H,1H3,(H,20,22)(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEBSWYETRYXJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(4-fluorophenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2369926.png)
![1-[(Methylamino)methyl]cyclopentan-1-ol](/img/structure/B2369928.png)
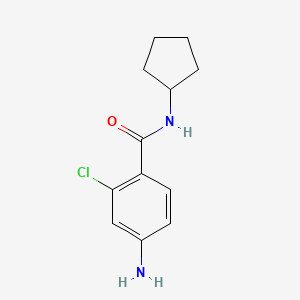

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2369935.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2369938.png)
![Methyl 8-[[(2-chloroacetyl)amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate](/img/structure/B2369939.png)
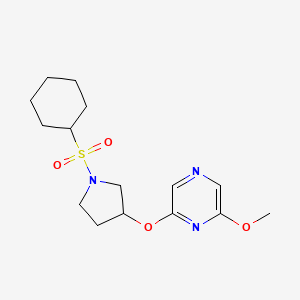
![4-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one](/img/structure/B2369943.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2369944.png)
